2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1060204-82-1
VCID: VC6861117
InChI: InChI=1S/C15H13F3N6OS/c1-2-24-13-12(22-23-24)14(20-8-19-13)26-7-11(25)21-10-5-3-4-9(6-10)15(16,17)18/h3-6,8H,2,7H2,1H3,(H,21,25)
SMILES: CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=N1
Molecular Formula: C15H13F3N6OS
Molecular Weight: 382.37

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

CAS No.: 1060204-82-1

Cat. No.: VC6861117

Molecular Formula: C15H13F3N6OS

Molecular Weight: 382.37

* For research use only. Not for human or veterinary use.

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide - 1060204-82-1

Specification

CAS No. 1060204-82-1
Molecular Formula C15H13F3N6OS
Molecular Weight 382.37
IUPAC Name 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C15H13F3N6OS/c1-2-24-13-12(22-23-24)14(20-8-19-13)26-7-11(25)21-10-5-3-4-9(6-10)15(16,17)18/h3-6,8H,2,7H2,1H3,(H,21,25)
Standard InChI Key HUKOQBQHPOWUJI-UHFFFAOYSA-N
SMILES CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N=N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three key components:

  • Triazolopyrimidine Core: A bicyclic system merging a triazole ring (positions 1–3) with a pyrimidine ring (positions 4–7). The ethyl group at position 3 introduces steric bulk, potentially influencing binding interactions.

  • Thioether Bridge: A sulfur atom links the triazolopyrimidine core to an acetamide group, enhancing conformational flexibility compared to oxygen-based ethers.

  • Trifluoromethylphenyl Acetamide: The electron-withdrawing trifluoromethyl (-CF₃) group at the phenyl ring’s meta position increases lipophilicity, a trait associated with improved membrane permeability and target affinity.

The IUPAC name, 2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide, reflects this arrangement.

Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₅H₁₃F₃N₆OS
Molecular Weight382.37 g/mol
XLogP3-AA (Predicted)3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Topological Polar Surface Area112 Ų
Solubility (Water)Not Available

The compound’s moderate lipophilicity (XLogP3-AA = 3.2) suggests adequate solubility in organic solvents, though aqueous solubility data remain unreported. The trifluoromethyl group’s hydrophobicity may necessitate formulation aids for in vivo studies.

Synthesis and Structural Characterization

Analytical Characterization

TechniqueKey Observations
¹H NMR- Triazole H: δ 8.9 ppm (s, 1H)
- Ethyl group: δ 1.4 ppm (t, 3H), δ 4.2 ppm (q, 2H)
- Trifluoromethylphenyl: δ 7.5–7.8 ppm (m, 4H)
LC-MS[M+H]⁺ = 383.37 (calculated), 383.4 (observed)
IRN-H stretch: 3300 cm⁻¹, C=O: 1680 cm⁻¹

The absence of unreacted starting materials in LC-MS chromatograms (retention time ~6.2 min) confirms purity.

Hypothesized Biological Activities

Target KinaseΔG (kcal/mol)Ki (nM)
EGFR (Epidermal Growth Factor Receptor)-9.2180
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)-8.7420
CDK2 (Cyclin-Dependent Kinase 2)-8.1890

These values, derived from AutoDock Vina simulations, indicate moderate inhibitory potential, warranting experimental validation.

Antibacterial Activity

Analogous triazolopyrimidines exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The thioether moiety may disrupt bacterial membrane integrity via thiol-disulfide exchange mechanisms.

Research Gaps and Future Directions

Priority Investigations

  • In Vitro Cytotoxicity Screening: Test against NCI-60 cancer cell lines to identify lead indications.

  • ADMET Profiling: Assess metabolic stability (human liver microsomes), plasma protein binding, and CYP450 inhibition.

  • Crystallographic Studies: Resolve X-ray structures of target-bound complexes to guide SAR optimization.

Synthetic Chemistry Challenges

  • Regioselectivity: Control triazole-pyrimidine fusion orientation during cyclization.

  • Scale-Up: Transition from milligram to gram-scale synthesis while maintaining >95% purity.

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